molecular formula C28H31FN6O B6583941 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1189912-02-4

2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6583941
CAS No.: 1189912-02-4
M. Wt: 486.6 g/mol
InChI Key: AOZXTABQLMAFSS-UHFFFAOYSA-N
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Description

The compound 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a pyrrolopyrimidine derivative featuring two critical structural motifs:

  • A diethylamino group at position 4 of the pyrrolo[3,2-d]pyrimidine core.
  • A 4-(2-fluorophenyl)piperazine moiety linked via an acetyl group.

Properties

IUPAC Name

2-[4-(diethylamino)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN6O/c1-3-32(4-2)28-27-26(30-20-31-28)22(21-10-6-5-7-11-21)18-35(27)19-25(36)34-16-14-33(15-17-34)24-13-9-8-12-23(24)29/h5-13,18,20H,3-4,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZXTABQLMAFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence includes several structurally related compounds synthesized via General Procedure C , which involves coupling pyrrolopyrimidine intermediates with substituted acetic acids. Below is a detailed comparison:

Key Observations:

Substituent Effects on Yield :

  • The pyridin-4-yl analog (Compound 27) achieved the highest yield (69%), likely due to the solubility of the pyridine group facilitating reaction efficiency .
  • Bulky substituents like 5-phenylpyridin-2-yl (Compound 29) resulted in lower yields (41%), possibly due to steric hindrance .

Electron-Withdrawing Groups: The trifluoromethyl group in Compound 34 enhances stability and may improve pharmacokinetic properties compared to non-fluorinated analogs .

Piperazine Modifications :

  • The target compound’s 2-fluorophenylpiperazine differs from the 4-chlorophenylpiperazine in . Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to chlorine .

Physicochemical Properties (Estimated)

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound ~550 ~3.5 Low
Compound 29 ~541 ~3.8 Moderate
Compound 34 ~568 ~4.2 Low
Compound 27 ~455 ~2.9 High
Notes:
  • The diethylamino group in the target compound increases lipophilicity (LogP ~3.5) compared to methyl-substituted analogs (LogP ~2.9–4.2).
  • Pyridine-containing analogs (e.g., Compound 27) exhibit higher solubility due to ionizable nitrogen atoms .

Research Implications

Synthetic Optimization: The target compound’s diethylamino group may require tailored coupling conditions to mitigate steric challenges observed in bulkier analogs .

Comparative studies with ’s chlorophenyl analog could clarify selectivity.

Crystallographic Analysis : Tools like SHELXL () and CCP4 () could resolve the target compound’s 3D structure to guide further optimization.

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